![molecular formula C16H14F3NO B2882806 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327085-04-1](/img/structure/B2882806.png)
2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
The compound “2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one” is a cell-permeable indolyl-chromenone compound . It is also known as Fluridone .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Another method involves the Vilsmeier–Haack formylation of 4-{(1E)-1-[2-(aryl)hydrazinylidene]ethyl}-5-methyl-1-[2-methyl-3-(trifluoromethyl)phenyl/substituted phenyl]-1H-1,2,3-triazole . A different approach involves the use of tetrahydrofuran (THF) and synthetic chloro-5-trifluoromethyl of the 2-isobutyramide .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, one study discusses the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine . Another study mentions the transformation of a free amine into pexidartinib 8 by reducing amination .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research has demonstrated the utility of trifluoromethyl-containing compounds in organic synthesis, highlighting their significance in constructing complex molecular architectures. For instance, the study by Kitazume and Ishikawa (1974) on the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles showcases the reactivity of trifluoromethyl groups in forming heterocyclic compounds, which are pivotal in pharmaceutical chemistry and materials science (Kitazume & Ishikawa, 1974).
Materials Science and Photochromism
In materials science, the photochromic properties of compounds related to "2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one" have been explored. Takami, Kuroki, and Irie (2007) investigated mixed crystals containing diarylethenes, demonstrating how these compounds can undergo reversible color changes upon exposure to light, a property that can be harnessed in the development of smart materials and optical storage devices (Takami, Kuroki, & Irie, 2007).
Molecular Conformation Studies
The synthesis of conformationally constrained tryptophan derivatives, as discussed by Horwell, Nichols, Ratcliffe, and Roberts (1994), involves structural analogs to "this compound". These studies are crucial for understanding peptide and protein structure, offering insights into the design of novel peptides with specific biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Antimicrobial and Antihyperglycemic Agents
Compounds structurally related to "this compound" have been evaluated for their potential as antimicrobial and antihyperglycemic agents. For example, the synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2014) highlight the antimicrobial potential of these compounds, suggesting their applicability in developing new therapeutic agents (Aggarwal et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound are important to consider. For instance, Methyl 2-[3-(trifluoromethyl)phenyl]acetate, a related compound, has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It’s known that the trifluoromethyl group can improve drug potency .
properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-10-8-13-14(6-3-7-15(13)21)20(10)12-5-2-4-11(9-12)16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKHAWKRXWNILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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